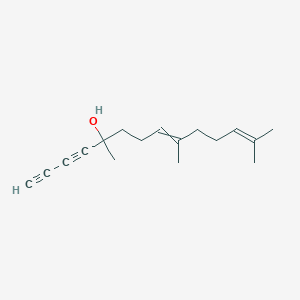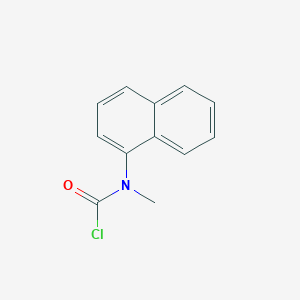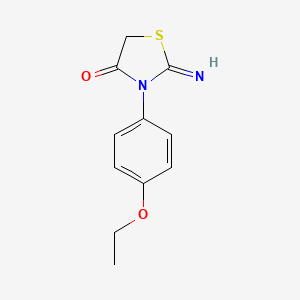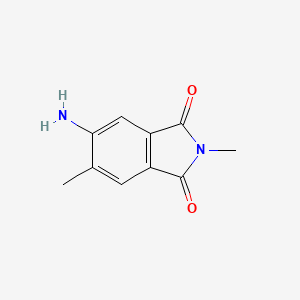![molecular formula C21H57CrSi6 B14630862 Chromium(3+) tris[bis(trimethylsilyl)methanide] CAS No. 53668-83-0](/img/structure/B14630862.png)
Chromium(3+) tris[bis(trimethylsilyl)methanide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(3+) tris[bis(trimethylsilyl)methanide] is a coordination complex consisting of a chromium ion coordinated to three bis(trimethylsilyl)methanide ligands. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium(3+) tris[bis(trimethylsilyl)methanide] can be synthesized through the reaction of chromium(III) chloride with lithium bis(trimethylsilyl)methanide in an ether solvent. The reaction typically proceeds as follows: [ \text{CrCl}_3 + 3 \text{LiCH(SiMe}_3)_2 \rightarrow \text{Cr[CH(SiMe}_3)_2]_3 + 3 \text{LiCl} ] The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product .
Industrial Production Methods
While the industrial production of Chromium(3+) tris[bis(trimethylsilyl)methanide] is not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(3+) tris[bis(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: The bis(trimethylsilyl)methanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(IV) or chromium(VI) complexes, while substitution reactions can produce a variety of chromium-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Chromium(3+) tris[bis(trimethylsilyl)methanide] has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it a useful tool in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in drug design and development.
Wirkmechanismus
The mechanism of action of Chromium(3+) tris[bis(trimethylsilyl)methanide] involves its ability to coordinate with various ligands and undergo redox reactions. The bis(trimethylsilyl)methanide ligands provide steric protection to the chromium center, allowing it to participate in selective reactions. The compound can interact with molecular targets through coordination bonds, influencing various chemical pathways .
Vergleich Mit ähnlichen Verbindungen
Chromium(3+) tris[bis(trimethylsilyl)methanide] can be compared with other metal tris[bis(trimethylsilyl)methanide] complexes, such as those of titanium, vanadium, zirconium, and hafnium. These compounds share similar structural features but differ in their reactivity and applications. For example:
Titanium(3+) tris[bis(trimethylsilyl)methanide]: Known for its use in polymerization reactions.
Vanadium(3+) tris[bis(trimethylsilyl)methanide]: Used in oxidation reactions.
Zirconium(4+) tris[bis(trimethylsilyl)methanide]: Employed in the synthesis of high-performance materials.
Hafnium(4+) tris[bis(trimethylsilyl)methanide]: Utilized in the development of advanced ceramics.
Chromium(3+) tris[bis(trimethylsilyl)methanide] stands out due to its unique combination of stability and reactivity, making it a versatile compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
53668-83-0 |
|---|---|
Molekularformel |
C21H57CrSi6 |
Molekulargewicht |
530.2 g/mol |
IUPAC-Name |
chromium(3+);trimethyl(trimethylsilylmethyl)silane |
InChI |
InChI=1S/3C7H19Si2.Cr/c3*1-8(2,3)7-9(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI-Schlüssel |
KEZKZXIIXNAFGK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B14630805.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)



![5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630832.png)




![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)


